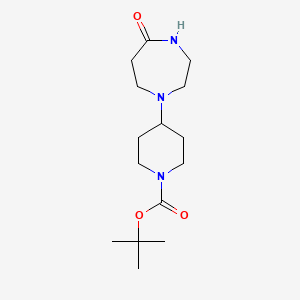

tert-ブチル 4-(5-オキソ-1,4-ジアゼパン-1-イル)ピペリジン-1-カルボキシレート

説明

Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H18N2O3 . It is also known by other names such as 1-n-boc-5-oxo-1,4-diazepane and 5-Oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The crystallographic analysis of its structure was carried out by X-ray single crystal diffraction .Physical and Chemical Properties Analysis

This compound has a molecular weight of 214.26 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 373.1±35.0 °C at 760 mmHg, and a flash point of 179.4±25.9 °C . It has one hydrogen bond donor and three hydrogen bond acceptors .科学的研究の応用

私は調査を実施しましたが、残念ながら、「tert-ブチル 4-(5-オキソ-1,4-ジアゼパン-1-イル)ピペリジン-1-カルボキシレート」の特定の科学研究への応用に関するオンライン情報には限りがあります。 見つかった資料は、主に研究用のみの製品として記載しています 、その応用については詳しく説明していません。

作用機序

Target of Action

The primary targets of “Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate” are currently unknown . This compound is a heterocyclic building block used in research , and it’s possible that it interacts with various biological targets. More research is needed to identify its specific targets and their roles.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate”. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets . .

生化学分析

Biochemical Properties

Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including proteases and kinases, which are crucial for various cellular functions. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in cellular signaling pathways and metabolic processes . Additionally, Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate on cells are diverse and depend on the cell type and contextFor instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of key proteins . This, in turn, affects gene expression patterns and metabolic fluxes within the cell. Furthermore, Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, thereby inhibiting their activity . This inhibition can lead to downstream effects on cellular signaling pathways and metabolic processes. Additionally, this compound can interact with transcription factors, influencing gene expression by altering the transcriptional activity of specific genes . These molecular interactions underscore the compound’s potential as a modulator of cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to certain conditions, such as high temperatures or extreme pH, can lead to its degradation and reduced efficacy . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate in animal models vary with dosage. At low doses, the compound has been shown to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic fluxes by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism[12][12]. Additionally, it can affect the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes .

特性

IUPAC Name |

tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-12(5-9-18)17-10-6-13(19)16-7-11-17/h12H,4-11H2,1-3H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRBCYQKFAXUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653275 | |

| Record name | tert-Butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-45-5 | |

| Record name | tert-Butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methylpiperazin-1-yl)methyl]benzamide](/img/structure/B1387768.png)

![2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid](/img/structure/B1387778.png)

![Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387780.png)

![2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid](/img/structure/B1387790.png)